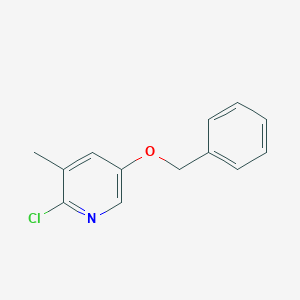

5-(Benzyloxy)-2-chloro-3-methylpyridine

Descripción general

Descripción

5-(Benzyloxy)-2-chloro-3-methylpyridine is a heterocyclic compound with the following chemical formula: C₁₂H₁₀ClNO. It belongs to the class of 1,2,4-triazolo[1,5-a]quinazolines. These compounds have gained significance in medicinal chemistry due to their diverse biological functions and potential therapeutic applications .

2.

Synthesis Analysis

The synthetic route for this compound involves the introduction of a benzyloxy group at the 5-position of the pyridine ring, followed by chlorination at the 2-position and methylation at the 3-position. Detailed synthetic methods, reaction conditions, and yields can be found in relevant literature .

3.

Molecular Structure Analysis

The crystal structure of this compound (ID code: CCDC 834498) has been studied computationally. The compound’s intermolecular interactions, surface characteristics, and crystal structure have been explored using the Hirshfeld surface technique. This analysis provides insights into atom pair close contacts and interaction types. Additionally, the compound’s electronic and optical properties have been investigated using Frontier Molecular Orbital (FMO) analysis and Global Reactivity Parameters (GRPs). Notably, it exhibits electron-rich behavior with strong electron-donating and accepting potential, suggesting reactivity and stability. Its band gap indicates Nonlinear Optical (NLO) attributes. The Molecular Electrostatic Potential (MEP) map reveals charge distribution across the compound’s surface .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Molecules

5-(Benzyloxy)-2-chloro-3-methylpyridine and its derivatives are utilized in the synthesis of biologically active molecules. For instance, 2-chloro-5-methylpyridine-3-carbaldehyde imines, which can be derived from similar compounds, have shown potential as herbicides, fungicides, neoplasm inhibitors, antiviral agents, anticonvulsants, antimicrobials, anticancer agents, tubercular agents, and plant growth regulators. These compounds also play a role in biological processes such as vision and ATP synthesis (Gangadasu, Raju, & Jayathirtha Rao, 2002).

Development of Medicinal Compounds

The compound has been involved in the development of medicinal agents like 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors, such as AM803 (now GSK2190915), are significant in the treatment of conditions like asthma. The synthesis and biological evaluation of these compounds have been a key area of research, leading to clinical trials (Stock et al., 2011).

Anticoccidial Activity

Compounds derived from this compound have shown significant anticoccidial activity. Studies on 5-nitronicotinamide and its analogs, which can be synthesized from related compounds, have demonstrated effectiveness against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Chemical Synthesis and Purification

This compound is also important in chemical synthesis and purification processes. For example, 2-Chloro-5-trichloromethylpyridine, a related compound, serves as an intermediate in the manufacture of various pharmaceuticals and pesticides. Research has focused on methods to effectively separate and purify these types of compounds (Su Li, 2005).

Anti-Tubercular Applications

Derivatives of this compound have been synthesized for potential anti-tubercular applications. These derivatives have shown promising in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and have been evaluated for their safety and cytotoxicity (Nimbalkar et al., 2018).

Propiedades

IUPAC Name |

2-chloro-3-methyl-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-10-7-12(8-15-13(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCSDUWQGWXVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)

![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)

![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)

![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)